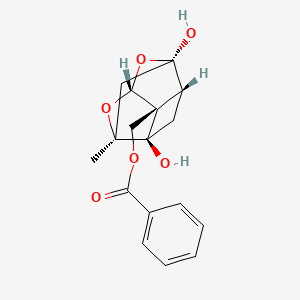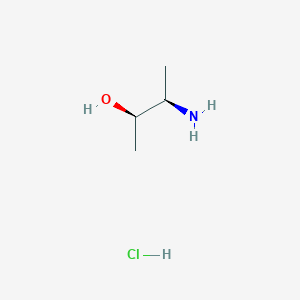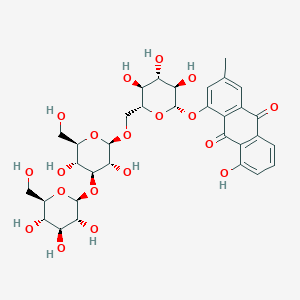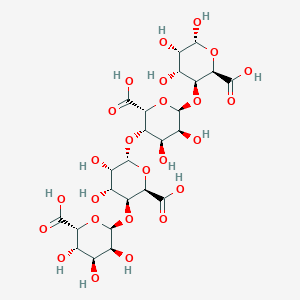
Paeoniflorgenin
Übersicht
Beschreibung
Paeoniflorgenin is a useful research compound. Its molecular formula is C17H18O6 and its molecular weight is 318.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality Paeoniflorgenin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Paeoniflorgenin including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Neuroprotection : Paeoniflorgenin has shown promise in protecting neurons against various types of injury. For example, it protects PC12 cells against glutamate-induced injury by regulating mitochondrial membrane potential and signaling pathways related to Bcl-2 and Bax (Sun et al., 2012). It also ameliorates spatial learning and memory deficits in rats by attenuating oxidative stress and regulating nerve growth factor-mediated signaling (Lan et al., 2013), and enhances autophagic degradation of α-synuclein, potentially offering neuroprotection for Parkinson's disease (Gu et al., 2016).
Inflammatory and Immune Responses : Paeoniflorgenin has been found to alleviate acute inflammation in brain injury models (Liu et al., 2015), prevent macrophage activation in diabetic nephropathy (Zhang et al., 2017), and demonstrate anti-inflammatory effects in ulcerative colitis models (Gu et al., 2017).
Cancer Research : Studies have shown that Paeoniflorgenin suppresses the growth of pancreatic cancer cells by upregulating HTRA3 expression (Li et al., 2017).
Metabolic and Hepatic Health : Research indicates that Paeoniflorgenin regulates hepatic cholesterol synthesis and metabolism, potentially protecting the liver from oxidative stress in hyperlipidemia models (Hu et al., 2017).
Arthritis and Autoimmune Diseases : Paeoniflorgenin has shown effectiveness in reducing arthritis symptoms and modulating immune responses in rat models of adjuvant arthritis (Wu et al., 2007).
Depression and Mental Health : Interestingly, Paeoniflorgenin can metabolize into benzoic acid, which might exert antidepressant effects (Ye et al., 2023).
Liver Diseases : Paeoniflorgenin exhibits multiple protective roles against liver diseases, including liver fibrosis, nonalcoholic fatty liver disease, and hepatocellular carcinoma (Ma et al., 2020).
Neurodegenerative Diseases : Its neuroprotective effects stem from its anti-inflammatory and anti-apoptotic properties, promoting neuronal survival (Manayi et al., 2017).
Allergic Diseases : Paeoniflorgenin has been studied for its anti-allergic and anti-inflammatory effects in the treatment of allergic contact dermatitis, showcasing its potential as a T cell-targeted drug candidate (Wu et al., 2021).
Pharmacokinetics : Studies have investigated the absorption and metabolism of Paeoniflorgenin, enhancing our understanding of its effective forms in traditional medicine applications (Liang et al., 2013).
Eigenschaften
IUPAC Name |
[(1R,2S,3R,5R,6R,8S)-3,6-dihydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-2-yl]methyl benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O6/c1-14-8-16(19)11-7-17(14,20)15(11,13(22-14)23-16)9-21-12(18)10-5-3-2-4-6-10/h2-6,11,13,19-20H,7-9H2,1H3/t11-,13-,14+,15+,16-,17+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQHMWOOQLVRLG-JGAAPJFWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(C4CC1(C4(C(O2)O3)COC(=O)C5=CC=CC=C5)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@]3([C@@H]4C[C@]1([C@@]4([C@H](O2)O3)COC(=O)C5=CC=CC=C5)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Paeoniflorgenin | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,4',4'',4'''-([2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl)tetrabenzoic acid](/img/structure/B8118246.png)
![2',5'-Dimethyl-[1,1':4',1''-terphenyl]-4,4''-diamine](/img/structure/B8118249.png)
![2-Aminothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B8118250.png)



![4-[2-(methoxymethyl)-1-[(1~{R})-1-phenylethyl]-8-[[(3~{S})-pyrrolidin-3-yl]methoxy]imidazo[4,5-c]quinolin-7-yl]-3,5-dimethyl-1,2-oxazole](/img/structure/B8118270.png)






